Strictosidine Strictosidine Strictosidine is a methyl ester, an indole alkaloid, an alkaloid ester and a beta-D-glucoside. It is a conjugate acid of a 3alpha(S)-strictosidinium(1+). Strictosidine is formed by the Pictet–Spengler reaction condensation of tryptamine with secologanin by the enzyme strictosidine synthase. Strictosidine is the base molecule for numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine and vincristine. Biosynthetic pathways help to define the subgroups of strictosidine derivatives.
Brand Name: Vulcanchem
CAS No.: 20824-29-7
VCID: VC0192452
InChI: InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
SMILES: COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C27H34N2O9
Molecular Weight: 530.6 g/mol

Strictosidine

CAS No.: 20824-29-7

Natural Products

VCID: VC0192452

Molecular Formula: C27H34N2O9

Molecular Weight: 530.6 g/mol

Strictosidine - 20824-29-7

CAS No. 20824-29-7
Product Name Strictosidine
Molecular Formula C27H34N2O9
Molecular Weight 530.6 g/mol
IUPAC Name methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Standard InChI InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
Standard InChIKey XBAMJZTXGWPTRM-NTXHKPOFSA-N
Isomeric SMILES COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
SMILES COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Description Strictosidine is a methyl ester, an indole alkaloid, an alkaloid ester and a beta-D-glucoside. It is a conjugate acid of a 3alpha(S)-strictosidinium(1+). Strictosidine is formed by the Pictet–Spengler reaction condensation of tryptamine with secologanin by the enzyme strictosidine synthase. Strictosidine is the base molecule for numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine and vincristine. Biosynthetic pathways help to define the subgroups of strictosidine derivatives.
Synonyms isovincoside
strictosidine
strictosidine, (2S-(2alpha,3beta,4beta(S*)))-isome
Reference 1. Guirimand G, Courdavault V, Lanoue A, Mahroug S, Guihur A, Blanc N, Giglioli-Guivarc'h N, St-Pierre B, Burlat V. Strictosidine activation in Apocynaceae: towards a "nuclear time bomb"? BMC Plant Biol. 2010 Aug 19;10:182. doi: 10.1186/1471-2229-10-182. PMID: 20723215; PMCID: PMC3095312.

2. Stöckigt J, Barleben L, Panjikar S, Loris EA. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. Plant Physiol Biochem. 2008 Mar;46(3):340-55. doi: 10.1016/j.plaphy.2007.12.011. Epub 2008 Jan 3. Erratum in: Plant Physiol Biochem. 2008 May-Jun;46(5-6):615. PMID: 18280746.

3. Loris EA, Panjikar S, Ruppert M, Barleben L, Unger M, Schübel H, Stöckigt J. Structure-based engineering of strictosidine synthase: auxiliary for alkaloid libraries. Chem Biol. 2007 Sep;14(9):979-85. doi: 10.1016/j.chembiol.2007.08.009. PMID: 17884630.

4. Sudžuković N, Schinnerl J, Brecker L. Phytochemical meanings of tetrahydro-β-carboline moiety in strictosidine derivatives. Bioorg Med Chem. 2016 Feb 15;24(4):588-95. doi: 10.1016/j.bmc.2015.12.028. Epub 2015 Dec 18. PMID: 26749326.

5. Barleben L, Panjikar S, Ruppert M, Koepke J, Stöckigt J. Molecular architecture of strictosidine glucosidase: the gateway to the biosynthesis of the monoterpenoid indole alkaloid family. Plant Cell. 2007 Sep;19(9):2886-97. doi: 10.1105/tpc.106.045682. Epub 2007 Sep 21. PMID: 17890378; PMCID: PMC2048697.
PubChem Compound 161336
Last Modified Nov 11 2021
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